molecular formula C16H18N2O2 B1284298 (2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone CAS No. 877303-84-9

(2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone

Cat. No.: B1284298
CAS No.: 877303-84-9
M. Wt: 270.33 g/mol
InChI Key: IQIMPHPFMHVWBZ-UKRRQHHQSA-N
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Description

(2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone is a chiral imidazolidinone derivative widely recognized for its role in asymmetric organocatalysis. The compound features a bicyclic imidazolidinone core with a benzyl group at the C5 position, a methyl group at C3, and a 5-methyl-2-furyl substituent at C2 (Figure 1). Its stereochemistry (2R,5R) is critical for enantioselective catalytic activity, particularly in Diels-Alder reactions and α-allylation of ketones via Single Occupied Molecular Orbital (SOMO) catalysis . The compound is commercially available with high purity (≥95–98%) and is synthesized through stereocontrolled routes involving organocatalytic intermediates .

Properties

IUPAC Name

(2R,5R)-5-benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-8-9-14(20-11)15-17-13(16(19)18(15)2)10-12-6-4-3-5-7-12/h3-9,13,15,17H,10H2,1-2H3/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIMPHPFMHVWBZ-UKRRQHHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2NC(C(=O)N2C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2N[C@@H](C(=O)N2C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584823
Record name (2R,5R)-5-Benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877303-84-9
Record name (2R,5R)-5-Benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one
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URL https://comptox.epa.gov/dashboard/DTXSID30584823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 877303-84-9
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Preparation Methods

Starting Materials and Initial Condensation

  • Phenylalanine methyl ester is reacted with methylamine to form the N-methylamide of phenylalanine.
  • This intermediate is then condensed with acetone in the presence of hydrochloric acid to promote cyclization, yielding the imidazolidinone hydrochloride salt, which is bench-stable and crystalline.

Introduction of the 5-Methyl-2-furyl Group

  • The 5-methyl-2-furyl substituent is introduced via condensation with the corresponding aldehyde or by using a furyl-substituted precursor during the cyclization step.
  • The reaction conditions are typically mild, carried out in methanol or aqueous methanol mixtures at room temperature.
  • The hydrochloride salt form of the imidazolidinone is often isolated for ease of handling and storage.

Purification and Characterization

  • The product is purified by crystallization or chromatographic methods.
  • Characterization includes determination of enantiomeric excess by chiral HPLC, NMR spectroscopy, and measurement of refractive index (e.g., n20/D = 1.5598).
  • The compound is stored at 2–8 °C to maintain stability.

Reaction Conditions and Catalytic Application Insights

  • The catalyst is effective in aqueous methanol (95:5 MeOH:H2O) at room temperature.
  • Typical catalyst loading is 10–20 mol%.
  • The compound forms iminium intermediates with α,β-unsaturated aldehydes, which are key to its catalytic activity.
  • The benzyl group at the 5-position plays a crucial role in enantiofacial discrimination by shielding one face of the iminium ion, thus controlling stereoselectivity.

Research Findings and Optimization

Catalyst Design and Stereocontrol

  • Computational studies (MM3 force field and DFT calculations) have shown that the trans-iminium ion is the favored intermediate, avoiding steric clashes and enabling high enantioselectivity.
  • The benzyl substituent effectively shields the Si-face of the iminium ion, exposing the Re-face for selective bond formation.
  • Modifications to the α-amino substituent affect enantioselectivity; the presence of a methylene spacer between the ring and the phenyl group is critical for high selectivity.

Alternative Catalyst Variants

  • Derivatives with trifluoromethyl substitutions on the furyl ring have been explored to improve oxidation resistance.
  • Replacement of the furyl ring with other heteroaromatics (e.g., benzofuran, benzothiophene) has been studied to tune reactivity and selectivity.

Summary Table of Preparation Parameters

Step Reagents/Conditions Outcome/Notes
N-methylamide formation Phenylalanine methyl ester + methylamine Formation of N-methylamide intermediate
Cyclization Acetone + HCl, room temperature Formation of imidazolidinone hydrochloride salt
Introduction of furyl group 5-methyl-2-furyl aldehyde or precursor Incorporation of 5-methyl-2-furyl substituent
Purification Crystallization or chromatography High purity, >90% ee
Storage 2–8 °C, bench-stable hydrochloride salt Stable for extended periods

Representative Reaction Scheme (Simplified)

  • (S)-Phenylalanine methyl ester + methylamine → N-methylamide intermediate
  • Intermediate + acetone + HCl → (2R,5R)-(+)-5-Benzyl-3-methyl-4-imidazolidinone hydrochloride
  • Introduction of 5-methyl-2-furyl substituent during or after cyclization → Final product

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the imidazolidinone ring or the attached moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

(2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: It may serve as a probe or inhibitor in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of drugs targeting specific diseases or conditions.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activities and pathways. The stereochemistry and functional groups of the compound play crucial roles in determining its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of imidazolidinone-based organocatalysts. Key structural analogues and their distinguishing features are summarized below:

Compound Substituents Stereochemistry Catalytic Applications Purity/Availability References
(2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone C2: 5-methyl-2-furyl; C3: methyl; C5: benzyl 2R,5R Diels-Alder reactions, SOMO catalysis 95–98% (Combi-Blocks, Santa Cruz Biotechnology)
(2S,5S)-(−)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone C2: 5-methyl-2-furyl; C3: methyl; C5: benzyl 2S,5S Enantiomeric counterpart; used to study stereochemical effects on catalytic activity 95% (Combi-Blocks)
(5S)-(−)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride C2, C3: methyl; C5: benzyl; additional methyl at C2 5S Asymmetric alkylation reactions; enhanced solubility due to HCl salt 97% (MacMillan Catalyst Kit I)
(2R,5R)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone C2: tert-butyl; C3: methyl; C5: benzyl 2R,5R Improved steric bulk for enantioselective aldol reactions 97% (MacMillan Catalyst Kit I)
(5Z)-5-(4-Chloro-benzylidene)-3-(4-bromo-benzyl)-4-thioxo-imidazolidin-2-one C5: 4-chloro-benzylidene; C3: 4-bromo-benzyl; thioxo group at C4 N/A Antimicrobial activity; no catalytic applications reported Synthesized via multi-step routes

Key Differences and Catalytic Performance

Stereochemical Impact: The (2R,5R) configuration of the target compound enables superior enantioselectivity (up to 95% ee) in Diels-Alder reactions compared to its (2S,5S) enantiomer, which shows reversed stereochemical outcomes . In contrast, the tert-butyl-substituted analogue (2R,5R)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone exhibits higher steric hindrance, favoring aldol reactions over SOMO catalysis .

Substituent Effects: The 5-methyl-2-furyl group at C2 in the target compound enhances π-π interactions with α,β-unsaturated ketones, critical for SOMO catalysis . Thioxo derivatives (e.g., 4-thioxo-imidazolidinones) lack catalytic utility but demonstrate antimicrobial activity due to sulfur’s electron-withdrawing effects .

Synthetic Accessibility :

  • The target compound is synthesized in 70–80% yield via stereocontrolled methods using (2R,5R)-configured intermediates .
  • Thioxo analogues (e.g., 4b in ) require longer reaction times (40–60 min) and lower yields (88–92%) due to sulfur incorporation .

Commercial Viability: this compound is priced at $173/100 mg (Santa Cruz Biotechnology), whereas enantiopure tert-butyl variants cost up to $1,249/g due to complex synthesis .

Biological Activity

(2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone, identified by CAS number 877303-84-9, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • Structure : The compound features an imidazolidinone core with a benzyl and a 5-methyl-2-furyl substituent, contributing to its unique chemical behavior.

Research indicates that this compound exhibits activity as a sodium channel blocker. Specifically, it has shown high-affinity and selectivity for inhibiting human Nav1.8 sodium channels, which are implicated in pain signaling pathways. The reported IC50 values are:

  • IC50 (half-maximal inactivation) : 8 nM
  • IC50 (resting state) : 79 nM .

This selective inhibition suggests potential therapeutic applications in managing neuropathic and inflammatory pain.

Biological Activity

The biological activity of this compound has been explored through various studies:

  • Pain Models : In animal models, this compound has been shown to dose-dependently reduce behavioral responses associated with pain, indicating its efficacy in treating conditions such as neuropathic pain .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like cerebral ischemia .
  • Cytotoxicity : Toxicological assessments indicate that the compound possesses acute toxicity characteristics, necessitating careful handling and consideration in therapeutic contexts. Hazard statements include risks of oral toxicity and skin irritation .

Case Studies and Research Findings

StudyFindings
Pain Response StudyDemonstrated significant reduction in pain-related behaviors in neuropathic models; effective at low doses .
Neuroprotection StudyIndicated potential protective effects on neuronal cells under ischemic conditions .
Toxicity AssessmentIdentified as an acute toxic compound with specific hazard classifications; requires appropriate safety measures .

Q & A

What is the role of (2R,5R)-(+)-5-benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone in enantioselective α-allylation of ketones via SOMO catalysis?

Basic Question
This compound acts as a chiral organocatalyst in Single Occupied Molecular Orbital (SOMO) catalysis, enabling enantioselective α-allylation of ketones. Its stereochemical configuration (2R,5R) is critical for inducing asymmetry during the transition state.
Methodological Answer :

  • Catalytic Setup : Use 0.20 equivalents of the catalyst with trichloroacetic acid (TCA) or HCl as a co-catalyst in the presence of water (20 eq) and NaHCO₃ (1.5 eq) to buffer the reaction medium .
  • Mechanistic Insight : The furyl and benzyl substituents stabilize the radical intermediate via π-π interactions, while the imidazolidinone core facilitates electron transfer.
  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. water-containing systems) to balance reaction rate and enantiomeric excess (ee).

Table 1 : Comparison of Catalytic Conditions

MethodCatalyst SaltCo-catalystAdditivesYield (%)ee (%)
AFree baseTCANone7892
BHCl saltHClNaHCO₃8589
CTrifluoroacetateTCANaHCO₃ + H₂O8291
Data derived from Methods A, B, and C .

How can researchers resolve contradictions in crystallographic data for imidazolidinone derivatives?

Advanced Question
Crystallographic data discrepancies often arise from poor crystal quality, twinning, or ambiguous Flack parameters.
Methodological Answer :

  • Data Validation : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for phase determination) to handle low-resolution datasets. For example, a crystal of a related ferrocene-imidazolidinone derivative (orthorhombic P2₁2₁2₁, a = 10.7723 Å, b = 11.7128 Å, c = 33.392 Å) showed high R values (0.071) due to crystal defects .
  • Twinning Analysis : Employ PLATON’s TWINABS to detect and model twinning.
  • Absolute Configuration : Cross-validate Flack parameters with resonant scattering or chemical derivatization.

What strategies mitigate stereochemical challenges in hydrogenation reactions involving this compound?

Advanced Question
Stereochemical control during hydrogenation of unsaturated precursors (e.g., Nazarov cyclization products) is complicated by competing pathways.
Methodological Answer :

  • Catalyst Screening : Test chiral auxiliaries like (2S,5S)-(−)-5-benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone to induce asymmetry. However, palladium-carbon may override stereoselectivity, necessitating alternative catalysts (e.g., Crabtree’s catalyst) .
  • Kinetic vs. Thermodynamic Control : Lower reaction temperatures (−30°C) favor kinetic products, as seen in crystal growth protocols for imidazolidinone-ferrocene hybrids .

How is the compound purified to ensure high enantiomeric purity?

Basic Question
Methodological Answer :

  • Recrystallization : Dissolve crude product in diethyl ether and cool to −30°C to isolate enantiopure crystals. This method achieved >95% ee for a ferrocene derivative .
  • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol (90:10) for analytical separation.

What mechanistic insights explain the compound’s efficacy in organocatalytic kits?

Advanced Question
Methodological Answer :

  • Steric and Electronic Effects : The 5-methylfuryl group enhances π-stacking with substrates, while the benzyl moiety stabilizes radical intermediates via hyperconjugation.
  • Acid Compatibility : The trifluoroacetate salt (e.g., in MacMillan’s OrganoCatalysts™ Kit I) improves solubility in polar aprotic solvents, critical for SOMO catalysis .

How can researchers validate synthetic intermediates using spectroscopic and crystallographic data?

Basic Question
Methodological Answer :

  • NMR Analysis : Compare 1^1H/13^{13}C NMR shifts with literature data (e.g., δ 7.2–7.4 ppm for benzyl protons; δ 160–165 ppm for carbonyl carbons) .
  • X-ray Validation : Match unit cell parameters (e.g., V = 4213.2 ų for a related crystal) and confirm absolute configuration via Flack parameters .

Why does the compound show variable reactivity in different solvent systems?

Advanced Question
Methodological Answer :

  • Solvent Polarity : Water-containing systems accelerate proton transfer but may reduce ee due to competing hydrolysis. Dichloromethane enhances radical stability but slows reaction kinetics .
  • Additive Effects : NaHCO₃ buffers acidic byproducts, preventing catalyst decomposition in Methods B and C .

What are the limitations of using this compound in large-scale asymmetric syntheses?

Advanced Question
Methodological Answer :

  • Scalability : Recrystallization yields drop significantly above 10 mmol due to solubility constraints.
  • Catalyst Loading : Reducing catalyst equivalents below 0.15 eq leads to incomplete conversion, as observed in Method A (0.20 eq required for 78% yield) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone
Reactant of Route 2
(2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone

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